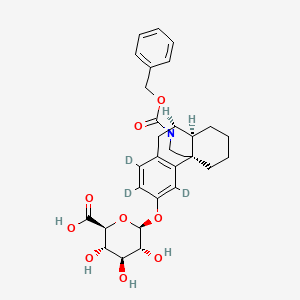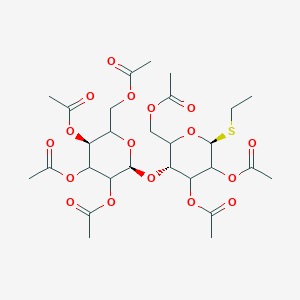
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a ureido linkage, and a pyrazolyl moiety, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Ureido Intermediate: The initial step involves the reaction of 2-fluoroaniline with an isocyanate to form the corresponding ureido intermediate.
Pyrazole Formation: The ureido intermediate is then reacted with hydrazine to form the pyrazole ring.
Acetate Formation: Finally, the pyrazole derivative is esterified with acetic acid or its derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Aplicaciones Científicas De Investigación
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the ureido and pyrazolyl moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(4-Fluorophenyl)ureido)acetic acid
- 2-(3-(3-Chlorophenyl)ureido)acetic acid
- 2-(3-(2-Chlorophenyl)ureido)acetic acid
Uniqueness
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazolyl moiety, which can confer additional reactivity and binding properties compared to similar compounds. The fluorophenyl group also enhances its chemical stability and biological activity.
Propiedades
Fórmula molecular |
C12H10FN4O3- |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
2-[3-[(2-fluorophenyl)carbamoylamino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C12H11FN4O3/c13-8-3-1-2-4-9(8)14-12(20)15-10-5-6-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19)(H2,14,15,16,20)/p-1 |
Clave InChI |
QZTLCVACYIVMBJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NC2=NN(C=C2)CC(=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


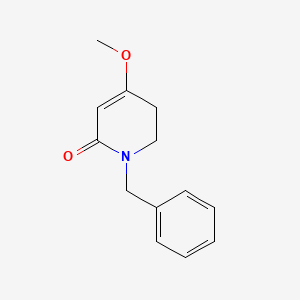
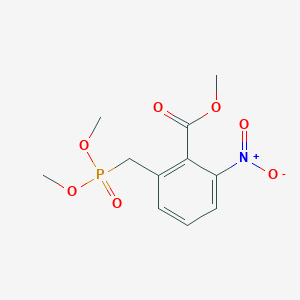

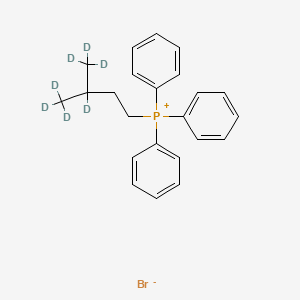

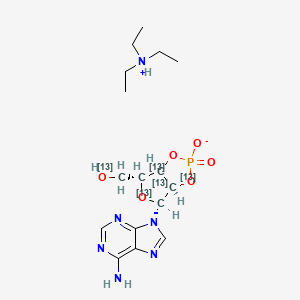
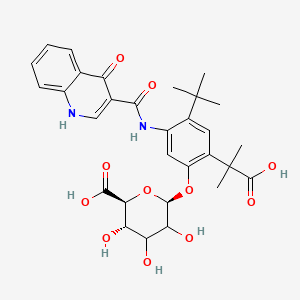
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)


![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)

